![molecular formula C18H18ClN3O B1520886 2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol CAS No. 1140897-32-0](/img/structure/B1520886.png)
2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-823778は、11β-ヒドロキシステロイドデヒドロゲナーゼタイプ1(11β-HSD1)酵素の強力で選択的な阻害剤です。この酵素は、組織特異的な細胞内グルココルチコイド代謝の調節において重要な役割を果たしています。 11β-HSD1を阻害することにより、BMS-823778は、2型糖尿病、脂質異常症、肥満などの代謝性疾患の治療において可能性を示しています .
準備方法
BMS-823778の合成は、1,2,4-トリアゾロピリジニルメタノール誘導体であるコア構造の調製から始まり、いくつかのステップを伴います。合成経路には、通常、環化反応、塩素化、それに続く官能基修飾が含まれ、目的の化合物を得ます。 温度、溶媒、触媒などの特定の反応条件は、収率と純度を最大限に高めるように最適化されます .
化学反応の分析
科学的研究の応用
化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。
生物学: 細胞代謝とグルココルチコイド調節への影響について調査されています。
医学: 2型糖尿病、脂質異常症、肥満などの代謝性疾患の治療のための治療薬として探求されています。
作用機序
BMS-823778は、11β-ヒドロキシステロイドデヒドロゲナーゼタイプ1酵素を選択的に阻害することで、その効果を発揮します。この酵素は、不活性なコルチゾンを組織内の活性なコルチゾールに変換する役割を担っています。この変換を阻害することにより、BMS-823778は活性なコルチゾールのレベルを低下させ、グルココルチコイド代謝を調節します。 この機序は、過剰なコルチゾールの産生が代謝性疾患に寄与する状態において特に有益です .
類似の化合物との比較
BMS-823778は、11β-ヒドロキシステロイドデヒドロゲナーゼタイプ1の阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、以下が含まれます。
カルベノキソロール: 11β-HSD1の別の阻害剤ですが、選択性と効力は低いです。
エタミカスタット: ドーパミンベータヒドロキシラーゼを阻害し、異なる治療用途を持っています。
BMS-823778は、11β-HSD1に対する高い選択性と、標的外効果の少ない代謝性疾患の治療の可能性により、際立っています .
類似化合物との比較
BMS-823778 is unique in its high selectivity and potency as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. Similar compounds include:
Carbenoxolone: Another inhibitor of 11β-HSD1, but with lower selectivity and potency.
Etamicastat: Inhibits dopamine beta-hydroxylase and has different therapeutic applications.
Ivosidenib: Inhibits isocitrate dehydrogenase type 1, targeting different metabolic pathways
BMS-823778 stands out due to its high selectivity for 11β-HSD1 and its potential for treating metabolic diseases with fewer off-target effects .
生物活性
The compound 2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClN3O with a molecular weight of 283.77 g/mol. It features a triazole ring fused with a pyridine structure and a cyclopropyl group attached to a chlorophenyl moiety.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation across various cancer cell lines:
- IC50 Values : Several studies report IC50 values ranging from 0.2 µM to 5.85 µM for related compounds against human cancer cell lines such as MCF-7 and A549 . These values suggest that the compound may also possess potent anticancer activity.
Compound Type | IC50 (µM) | Cancer Cell Line |
---|---|---|
Triazole Derivative | 0.55 - 1.7 | MCF-7 |
Benzamide Derivative | 5.85 | Various |
Cyclopropyl Triazole | <10 | A549 |
2. Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. The compound is hypothesized to exhibit moderate to strong activity against various bacterial strains:
- Activity Against Bacteria : Compounds similar in structure have demonstrated effective inhibition against Salmonella typhi and Bacillus subtilis, with reported IC50 values indicating significant antibacterial activity .
3. Enzyme Inhibition
Enzyme inhibition studies are crucial in evaluating the therapeutic potential of new compounds:
- Acetylcholinesterase (AChE) Inhibition : The compound's structural analogs have shown promising AChE inhibitory activity, which is essential for treating conditions like Alzheimer's disease. For instance, some derivatives exhibit IC50 values as low as 7.49 µM compared to standard drugs like donepezil .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives:
- Study on Triazoloquinazolines : This study found that triazoloquinazolines exhibited antioxidant, anti-diabetic, and anti-inflammatory activities alongside anticancer properties . The findings suggest that modifications in the triazole structure can lead to enhanced biological efficacy.
- Molecular Docking Studies : Docking studies have elucidated the binding interactions of similar compounds with target proteins, highlighting their potential as therapeutic agents in cancer treatment . These studies provide insights into how structural variations affect biological activity.
特性
IUPAC Name |
2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12/h3-8,11,23H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIFVLOBVCIMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140897-32-0 |
Source
|
Record name | BMS-823778 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140897320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-823778 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JYO8VTR11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。